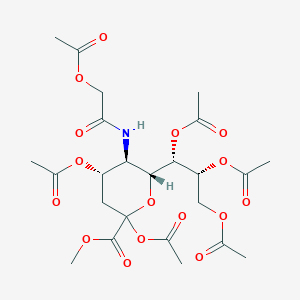

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is a versatile acetylated neuraminic acid derivative. Neuraminic acids, commonly known as sialic acids, are a family of nine-carbon sugars that play crucial roles in biological processes. This compound is often present as the terminal sugar of glycoproteins and glycolipids, contributing to cellular recognition and signaling.

Mechanism of Action

Target of Action

The primary target of 2,4,7,8,9-Penta-O-acetyl-N-acetylglycolyl-D-neuraminic acid methyl ester is N-acetylneuraminic acid , which is often present as the terminal sugar of glycoproteins . This compound is a versatile acetylated neuraminic acid or sialic acid derivative .

Mode of Action

It is known to interact with its target, n-acetylneuraminic acid, in a specific manner that influences the function of glycoproteins .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the function and regulation of glycoproteins. As N-acetylneuraminic acid is often present as the terminal sugar of glycoproteins, the compound’s interaction with this target can influence various biochemical pathways .

Pharmacokinetics

Its molecular weight of 53348 suggests that it may have good bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester typically involves the acetylation of neuraminic acid derivatives. The process begins with the protection of hydroxyl groups followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation.

Industrial Production Methods

Industrial production of this compound involves large-scale acetylation processes using automated reactors. The reaction conditions are optimized for high yield and purity, with continuous monitoring of temperature, pH, and reactant concentrations. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols and diols.

Substitution: Derivatives with various functional groups replacing the acetyl groups.

Scientific Research Applications

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester has significant applications in various fields:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: Plays a role in studying cell surface interactions and signaling pathways.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells.

Industry: Utilized in the production of biocompatible materials and as a precursor for other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

- N-Acetylneuraminic acid methyl ester

- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester

- Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate

Uniqueness

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester is unique due to its specific acetylation pattern and the presence of the glycolyl group. This structural variation enhances its binding affinity to certain receptors and increases its stability in biological systems compared to other neuraminic acid derivatives.

Biological Activity

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester (also referred to as Pentaacetyl Neu5Ac) is a synthetic derivative of sialic acid, characterized by the presence of five acetyl groups. This compound plays a significant role in glycobiology and has implications in various biological processes, particularly in viral infections, cancer research, and neurological studies.

- Molecular Formula : C22H31NO14

- Molecular Weight : 533.48 g/mol

- CAS Number : 73208-82-9

- Melting Point : 154-155 °C

- Solubility : Soluble in organic solvents; less soluble in water

Role in Viral Infections

Sialic acids are crucial for viral binding to host cells. Pentaacetyl Neu5Ac has been studied for its potential to inhibit viral entry by mimicking natural sialic acids on cell surfaces. Research indicates that this compound can interfere with the binding of viruses such as influenza and HIV to host cells, thus providing a basis for therapeutic strategies against viral infections .

Cancer Research

Altered sialic acid metabolism is a hallmark of cancer cells. Pentaacetyl Neu5Ac is employed in studies to understand how modifications in sialic acid structures affect tumor progression and metastasis. It has been shown that cancer cells often exhibit increased levels of sialylation, which can enhance their ability to evade immune detection. The compound serves as a tool to explore these metabolic pathways and develop glycomimetics that could potentially target cancerous cells .

Neurological Applications

In neurobiology, sialic acids are vital for neuronal development and function. Pentaacetyl Neu5Ac is used in research focusing on neurodegenerative diseases, where alterations in sialic acid expression may contribute to disease pathology. The compound's ability to modulate cellular interactions and signaling pathways makes it a candidate for further investigation in conditions such as Alzheimer's disease .

Case Studies

- Viral Binding Inhibition : A study demonstrated that Pentaacetyl Neu5Ac significantly reduced the binding affinity of influenza virus to epithelial cells in vitro. This suggests its potential as a preventive agent against influenza infections .

- Sialic Acid Metabolism in Cancer : Research indicated that treatment with Pentaacetyl Neu5Ac altered the expression of sialyltransferases in breast cancer cell lines, resulting in decreased metastatic potential .

- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of Pentaacetyl Neu5Ac showed promise in improving cognitive functions and reducing amyloid-beta accumulation .

Applications and Future Directions

| Application Area | Description | Potential Impact |

|---|---|---|

| Viral Infections | Inhibits viral binding through sialic acid mimicry | Development of antiviral drugs |

| Cancer Therapy | Modulates sialic acid metabolism | Targeted therapies for cancer treatment |

| Neurobiology | Investigates neuronal signaling and development | Insights into neurodegenerative disease mechanisms |

Properties

IUPAC Name |

methyl (4S,5R,6R)-2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)/t17-,18+,20+,21+,22+,24?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLNEPRLKNKBFL-MVXXMNISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.